5,7-Dichloroquinolin-8-yl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloroquinolin-8-yl hydrogen sulfate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two chlorine atoms at positions 5 and 7, a quinoline ring, and a hydrogen sulfate group at position 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl hydrogen sulfate typically involves the chlorination of quinoline derivatives. One common method is the reaction of 8-hydroxyquinoline with chlorinating agents such as phosphorus oxychloride or thionyl chloride to introduce chlorine atoms at positions 5 and 7. The resulting 5,7-dichloro-8-hydroxyquinoline is then treated with sulfuric acid to form the hydrogen sulfate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is typically carried out in a solvent such as chloroform or dichloromethane, followed by the esterification step with sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinolin-8-yl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Dichloroquinolin-8-yl hydrogen sulfate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in the treatment of infectious diseases and cancer.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinolin-8-yl hydrogen sulfate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, leading to changes in cell signaling pathways. These interactions result in the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Similar structure but lacks the hydrogen sulfate group.
5,7-Diiodo-8-hydroxyquinoline: Contains iodine atoms instead of chlorine.
5-Chloro-8-hydroxyquinoline: Contains only one chlorine atom at position 5.
Uniqueness
5,7-Dichloroquinolin-8-yl hydrogen sulfate is unique due to the presence of both chlorine atoms and the hydrogen sulfate group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H5Cl2NO4S |
---|---|
Molecular Weight |
294.11 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-8-yl) hydrogen sulfate |
InChI |
InChI=1S/C9H5Cl2NO4S/c10-6-4-7(11)9(16-17(13,14)15)8-5(6)2-1-3-12-8/h1-4H,(H,13,14,15) |
InChI Key |
KHLJDXYYKWQAFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.